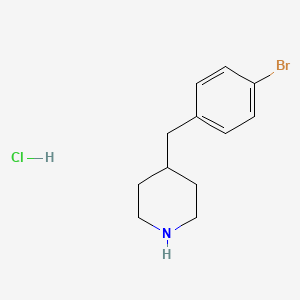

4-(4-Bromobenzyl)piperidine hydrochloride

Description

4-(4-Bromobenzyl)piperidine hydrochloride (C₁₁H₁₅BrClN) is a piperidine derivative substituted with a 4-bromobenzyl group and a hydrochloride counterion. With an average molecular mass of 276.602 g/mol and a monoisotopic mass of 275.007639 g/mol, it is characterized by its brominated aromatic ring and tertiary amine structure . The bromine atom contributes to its molecular weight and may facilitate halogen bonding in biological systems.

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVBFDRQSYYSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyl)piperidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted benzyl piperidines depending on the nucleophile used.

Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the piperidine ring.

Reduction Reactions: Products include debrominated benzyl piperidines or reduced functional group derivatives.

Scientific Research Applications

4-(4-Bromobenzyl)piperidine hydrochloride is used in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a ligand in receptor binding studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)piperidine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets such as receptors, enzymes, or ion channels. The bromobenzyl group can enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The structural analogs of 4-(4-Bromobenzyl)piperidine hydrochloride differ in their aromatic substituents or piperidine modifications, leading to distinct physicochemical and biological properties:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Halogen vs. Polar Groups: The bromine atom in the target compound may enhance binding affinity through halogen bonding, whereas sulfonyl or cyano groups increase polarity, affecting solubility and target interactions.

- Steric Effects: Compounds like 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl have bulky substituents that may limit membrane permeability but improve receptor selectivity .

- Rigidity vs.

Biological Activity

4-(4-Bromobenzyl)piperidine hydrochloride is a chemical compound with significant interest in the field of medicinal chemistry, particularly due to its potential neuropharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈BrClN

- Molecular Weight : Approximately 254.17 g/mol

- Structure : The compound features a piperidine ring substituted at the 4-position by a bromobenzyl group, influencing its biological interactions.

Research indicates that this compound interacts with various neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests it may act as a ligand for multiple receptors, including dopamine and serotonin receptors, which are pivotal in neuropharmacology .

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit various neuropharmacological effects:

- Dopaminergic Activity : It is believed to modulate dopamine levels, potentially impacting mood and behavior.

- Serotonergic Activity : The compound may influence serotonin pathways, which are crucial in regulating mood and anxiety .

Antimicrobial Activity

Recent investigations into piperidine derivatives have highlighted their potential antimicrobial properties. For instance, related compounds have demonstrated activity against Mycobacterium tuberculosis, indicating that structural modifications can enhance efficacy against specific bacterial strains .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Neuropharmacology Study (2023) | Investigated the binding affinity of this compound at dopamine receptors, revealing significant interaction with D2 receptors. |

| Antimicrobial Study (2023) | Evaluated the compound's efficacy against M. tuberculosis, showing minimum inhibitory concentrations (MICs) comparable to established antituberculosis drugs. |

| Pharmacokinetics Study (2022) | Assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound, indicating favorable pharmacokinetic properties for further development. |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 4-(4-Bromophenyl)piperidine | Moderate antimicrobial | 32 |

| 1-(4-Bromophenyl)piperidine | High dopaminergic activity | 16 |

| 4-(Bromobenzyl)thiosemicarbazide | Strong antibacterial | <0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.